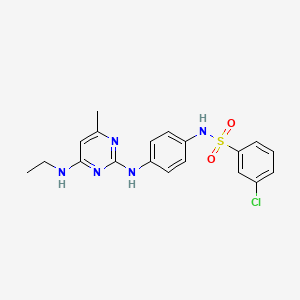![molecular formula C14H12N2O2S B2870855 4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate CAS No. 915929-96-3](/img/structure/B2870855.png)
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiocyanate group attached to a phenyl ring, which is further connected to a 2,5-dimethylfuran-3-yl carbonyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate typically involves the following steps:
Preparation of 2,5-Dimethylfuran-3-carbonyl chloride: : This intermediate can be synthesized by reacting 2,5-dimethylfuran with phosgene or a suitable chlorinating agent.
Amination Reaction: : The 2,5-dimethylfuran-3-carbonyl chloride is then reacted with aniline to form the corresponding amide.
Thiocyanation: : The amide is further treated with thiocyanate ion (SCN⁻) to introduce the thiocyanate group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and stoichiometry are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: can undergo various chemical reactions, including:
Oxidation: : The thiocyanate group can be oxidized to form thiocyanate derivatives.
Reduction: : The compound can be reduced to form corresponding amines or amides.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: : Thiocyanate derivatives such as thiocyanic acid and its salts.
Reduction: : Amines or amides with reduced thiocyanate groups.
Substitution: : Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate exerts its effects involves its interaction with molecular targets and pathways. The thiocyanate group can bind to metal ions, forming complexes that can influence biological processes. Additionally, the phenyl ring can participate in π-π interactions with other aromatic compounds, affecting their behavior and properties.
Comparación Con Compuestos Similares
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: is unique due to its specific combination of functional groups. Similar compounds include:
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl chloride: : Lacks the thiocyanate group.
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl isothiocyanate: : Contains an isothiocyanate group instead of a thiocyanate group.
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl sulfonate: : Features a sulfonate group instead of a thiocyanate group.
This compound .
Propiedades
IUPAC Name |
[4-[(2,5-dimethylfuran-3-carbonyl)amino]phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-7-13(10(2)18-9)14(17)16-11-3-5-12(6-4-11)19-8-15/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOSXXLCKCDHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-TRIMETHOXY-N-(4-{[4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2870776.png)
![1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2870777.png)

![3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2870779.png)






![N-(1-cyanocycloheptyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2870792.png)
![3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2870795.png)
